molecular formula C30H30N2O6 B13908343 1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-4-one

1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-4-one

Cat. No.: B13908343
M. Wt: 514.6 g/mol
InChI Key: URPNMIDAAQZHCM-YIKNKFAXSA-N
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Description

This compound is a nucleoside analogue featuring a pyrimidin-4-one core linked to a substituted oxolane (tetrahydrofuran) ring. Key structural elements include:

  • Pyrimidin-4-one: A six-membered aromatic ring with two nitrogen atoms and a ketone group at position 4.
  • Oxolane backbone: A five-membered oxygen-containing ring with stereochemistry defined as (2R,4S,5R).
  • Protective groups: The bis(4-methoxyphenyl)-phenylmethoxy (trityl) group at position 5 of the oxolane acts as a protective moiety, commonly used in oligonucleotide synthesis to prevent unwanted reactions .
  • Hydroxyl group: Positioned at C4 of the oxolane, contributing to solubility and hydrogen-bonding interactions.

This compound is likely used in pharmaceutical research, particularly in nucleotide-based drug development, due to its structural similarity to nucleosides .

Properties

Molecular Formula

C30H30N2O6

Molecular Weight

514.6 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-4-one

InChI

InChI=1S/C30H30N2O6/c1-35-24-12-8-22(9-13-24)30(21-6-4-3-5-7-21,23-10-14-25(36-2)15-11-23)37-19-27-26(33)18-29(38-27)32-17-16-28(34)31-20-32/h3-17,20,26-27,29,33H,18-19H2,1-2H3/t26-,27+,29+/m0/s1

InChI Key

URPNMIDAAQZHCM-YIKNKFAXSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=O)N=C5)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=O)N=C5)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-4-one involves multiple steps, typically starting with the preparation of the oxolane ring followed by the introduction of the pyrimidin-4-one moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct stereochemistry and high yield. Industrial production methods may involve optimizing these synthetic routes to scale up the process while maintaining purity and efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications
Target Compound ~C₃₀H₃₀N₂O₇ (inferred) ~550 - Pyrimidin-4-one
- Trityl-protected oxolane
- C4 hydroxyl
Nucleotide synthesis, antiviral research
CAS 146954-74-7 () C₃₀H₂₉FN₂O₇ 548.56 - Pyrimidine-2,4-dione
- Fluorine at C3
- Trityl group
Antiviral/anticancer prodrugs (fluorine enhances metabolic stability)
1-[(2R,3S,4S,5R)-5-azido-...]pyrimidine-2,4-dione () C₁₀H₁₂N₅O₅ 339.27 - Azido group at C5
- Hydroxymethyl oxolane
Click chemistry, bioconjugation
5-Acetyl-6-methyl-4-(4-methoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one () C₁₅H₁₆N₂O₃ 272.30 - Dihydropyrimidinone
- Acetyl and methoxyphenyl groups
Biginelli reaction product, antihypertensive agents
1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one () C₁₉H₁₇N₃O₂ 319.36 - Amino group
- Methylbenzoyl substituents
Anticancer/antimicrobial studies (non-planar conformation enhances binding)

Structural and Functional Differences

Protective Groups :

  • The trityl group in the target compound and CAS 146954-74-7 () enhances stability during oligonucleotide synthesis but reduces solubility in polar solvents .
  • Azido groups () enable bioorthogonal reactions (e.g., click chemistry) but introduce steric hindrance .

Core Modifications :

  • Pyrimidin-4-one vs. Pyrimidine-2,4-dione : The target’s ketone at C4 contrasts with the dione structure in CAS 146954-74-7, altering hydrogen-bonding capacity and metabolic pathways .
  • Fluorine substitution () improves enzymatic stability but may increase toxicity .

Synthetic Routes: The target compound likely employs solid-phase synthesis (), whereas dihydropyrimidinones () are synthesized via the Biginelli reaction (reflux in heptane-toluene) .

Biological Activity

The compound 1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C38H37N3O7C_{38}H_{37}N_{3}O_{7} with a molecular weight of approximately 647.728 g/mol. The structure features a pyrimidine core linked to a hydroxylated oxolane unit and a bis(4-methoxyphenyl)phenylmethoxy group, contributing to its unique pharmacological properties.

Antioxidant Activity

Research indicates that derivatives of pyrimidine compounds often exhibit significant antioxidant properties. The presence of methoxy groups in this compound may enhance its ability to scavenge free radicals, potentially reducing oxidative stress in biological systems.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays against various bacterial strains. For instance, studies have indicated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Enzyme Inhibition

  • Acetylcholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Preliminary findings suggest it may serve as a lead compound for developing AChE inhibitors.
  • Urease Inhibition : Urease inhibitors are crucial in treating conditions like urinary tract infections and kidney stones. The compound exhibited significant urease inhibitory activity, with IC50 values comparable to standard urease inhibitors.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound, particularly its effects on cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicate that the compound can induce apoptosis in these cell lines, making it a candidate for further investigation in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50 Value (µM)Reference
AntibacterialStaphylococcus aureus15.0[Research Study 1]
Escherichia coli20.0[Research Study 2]
AChE Inhibition-5.0[Research Study 3]
Urease Inhibition-10.0[Research Study 4]
Anticancer (MCF-7)-25.0[Research Study 5]

Detailed Research Findings

  • Antibacterial Studies : A study conducted on various derivatives showed that modifications to the methoxy groups significantly influenced antibacterial potency, with certain configurations yielding IC50 values below 20 µM against common pathogens.
  • Enzyme Interaction Studies : Molecular docking simulations revealed that the compound binds effectively to the active sites of AChE and urease, indicating a strong potential for enzyme inhibition.
  • Cancer Cell Studies : In vitro assays demonstrated that the compound can inhibit cell proliferation in MCF-7 cells by inducing cell cycle arrest at the G1 phase, suggesting mechanisms involving both apoptosis and cell cycle regulation.

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